UNC0321 (trifluoroacetate salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

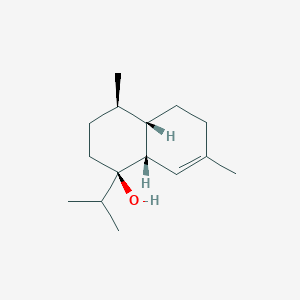

The methylation of lysine residues on histones plays a central role in determining euchromatin structure and gene expression. The histone methyltransferase (HMTase) G9a can mono- or dimethylate lysine 9 on histone 3 (H3), contributing to early embryogenesis, genomic imprinting, and lymphocyte development. UNC0321 is a potent and selective G9a HMTase inhibitor, exhibiting a Ki value of 63 pM. UNC0321 inhibits G9a with assay-dependent IC50 values of 6-9 nM and GLP, a closely-related H3K9 HMTase, with assay-dependent IC50 values of 15-23 nM. It is more than 40,000-fold selective against SET7/9 (a H3K4 HMTase), SET8 (a H4K20 HMTase), PRMT3, and JMJD2E.

Aplicaciones Científicas De Investigación

Preparation of Fluorinated Organic Molecules :

- UNC0321 is used in the preparation of fluorinated organic molecules. Its application in nucleophilic trifluoromethylation reactions has been demonstrated, showing potential for producing trifluoromethylated products (Riofski, Hart, & Colby, 2013).

Applications in Organic Synthesis :

- Trifluoroacetic acid is widely used in organic synthesis as a solvent, catalyst, and reagent. Its roles in chemical transformations include rearrangements, functional group deprotections, oxidations, reductions, and condensations (López & Salazar, 2013).

LC-MS Characterization of Therapeutic Proteins :

- In the field of biochemistry, UNC0321 is commonly used as a mobile phase additive for the analysis of proteins in reversed phase liquid chromatography. It has been shown to provide symmetrical and narrow peak shapes for proteins (Bobály, Beck, Fekete, Guillarme, & Fekete, 2015).

Hydrogen Bonding Studies :

- UNC0321 has been used in the study of hydrogen bonding in sodium trifluoroacetate compounds. This research contributes to the understanding of the stability of such compounds due to strong hydrogen bonding (Klemperer & Pimentel, 1954).

Catalysis and Chemical Reactions :

- It has been used as a catalyst in various chemical reactions, including the bimolecular oxidative amidation of phenols (Liang & Ciufolini, 2008).

Use in Low-Dimensional Magnets :

- The copper salt of trifluoroacetic acid, Cu(CF3 COO)2, has been investigated as a new platform for studying the quantum ground states of low-dimensional magnets (Danilovich et al., 2017).

Environmental Implications :

- Trifluoroacetic acid is a breakdown product of hydrochlorofluorocarbons and hydrofluorocarbons, used mainly as refrigerants. Its environmental impact, including accumulation in natural waters and potential toxicity to organisms, has been a subject of study (Solomon et al., 2016).

Propiedades

Nombre del producto |

UNC0321 (trifluoroacetate salt) |

|---|---|

Fórmula molecular |

C27H45N7O3 · 3(CF3COOH) |

Peso molecular |

857.8 |

InChI |

InChI=1S/C27H45N7O3.3C2HF3O2/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34;3*3-2(4,5)1(6)7/h19-21H,6-18H2,1-5H3,(H,28,29,30);3*(H,6,7) |

Clave InChI |

FEROTKYRPUJIEB-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(N([H])C3CCN(C)CC3)N=C(N=C2C=C1OCCOCCN(C)C)N4CCCN(C)CC4.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F |

Sinónimos |

7-(2-(2-(dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine, tri(trifluoroacetate) salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.